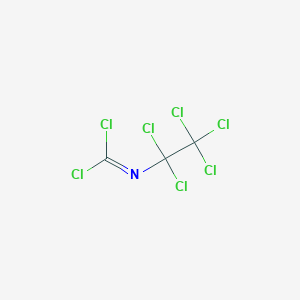
4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine
概要
説明
The compound “4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds generally involves reactions like nucleophilic substitution, condensation, or cyclization. The exact method would depend on the starting materials and the specific conditions .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyrimidine ring substituted with a phenyl group at the 6th position, a nitrophenyl group at the 4th position, and an amine group at the 2nd position .Chemical Reactions Analysis
The compound contains several functional groups (amine, nitro group, and aromatic rings) that could participate in various chemical reactions. For example, the nitro group can be reduced to an amine, and the amine group can react with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an aromatic ring usually results in higher stability and lower reactivity compared to aliphatic compounds .科学的研究の応用
Biogenic Amines and Food Safety
Biogenic amines are key in determining the safety and quality of fish products. Cadaverine and putrescine can potentiate the toxicity of histamine, which is associated with scombroid food poisoning. The formation of nitrosamines, such as nitrosopiperidine and nitrosopyrrolidine, involves biogenic amines and can be influenced by factors like impure salt and temperature. Understanding these relationships is crucial for ensuring the safety of fish products and explaining the mechanism of scombroid poisoning (Bulushi et al., 2009).
Aromatic Amines in Non-Smokers
The study of aromatic amines in non-smokers revealed the presence of carcinogenic compounds like 2-aminonaphthalene and 4-aminobiphenyl in urine, highlighting environmental exposure sources other than tobacco smoke or diesel exhaust. These findings are significant for understanding the etiology of bladder cancer in non-smokers (Grimmer et al., 2000).
Aromatic Amines and Parkinsonism
Research on MPTP-induced parkinsonism has provided insights into the selectivity of certain neurotoxins for the substantia nigra in humans and primates, offering a model for studying Parkinson's disease. This work emphasized the role of the "4-5" double bond in the nitrogen-containing ring of MPTP, which likely initiates its conversion to the toxic compound MPP+, affecting the nigrostriatal dopaminergic system (Langston et al., 1984).
Hemoglobin Adducts and Smoking
The study of hemoglobin adducts of aromatic amines in smokers and non-smokers has provided valuable insights into the metabolic activation of carcinogenic amines and their association with bladder cancer risk. This research is critical for understanding the biochemical basis of the correlation between cigarette smoking and bladder cancer (Bryant et al., 1988).
Aromatic Secondary Amines in Dust
The study of aromatic secondary amines in dust from various environments, including rubber playgrounds and residential houses, has highlighted the presence of these toxic compounds and their derivatives. Despite the low health risk from dust ingestion, the findings emphasize the need for continued monitoring and evaluation of environmental contamination by these compounds (Liu et al., 2019).
作用機序
Target of Action
Related compounds such as 4-nitrophenol have been shown to interact with enzymes like α-glucosidase . α-Glucosidase plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption in the body .
Mode of Action
4-nitrophenol, a related compound, has been shown to quench the fluorescence of silicon nanoparticles through the inner filter effect (ife), a flexible and simple signal transfer strategy . This property allows 4-nitrophenol to be used in fluorescence assays for the detection of α-glucosidase activity .
Biochemical Pathways
4-nitrophenol, a structurally similar compound, has been shown to be involved in the catalytic reduction process, a universally accepted model catalytic reaction . This process is often used to assess the activity of nanostructured materials .
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a related group of compounds, has shown promising drug-likeness and adme properties .
Result of Action
The related compound 4-nitrophenol has been shown to efficaciously quench the fluorescence of silicon nanoparticles, thus achieving detection in a mix-to-read manner suitable for on-site detection .
Action Environment
The catalytic efficiencies of nanostructured materials, which are often used in reactions involving 4-nitrophenol, are known to be influenced by various parameters such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-nitrophenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c17-16-18-14(11-4-2-1-3-5-11)10-15(19-16)12-6-8-13(9-7-12)20(21)22/h1-10H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISPJGDNVFQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494002 | |
| Record name | 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63500-32-3 | |
| Record name | 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)





![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)





